molecular formula C38H35N5O7 B009898 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide CAS No. 109464-23-5

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide

Cat. No.: B009898
CAS No.: 109464-23-5
M. Wt: 673.7 g/mol
InChI Key: UCUYPNDIDSPRHU-DCMFLLSESA-N
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Description

N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine is a synthetic nucleoside analog used primarily in biochemical research. It is characterized by the presence of a benzoyl group at the N2 position, a deoxyribose sugar at the 2’ position, and a dimethoxytrityl (DMT) protecting group at the 5’ position. This compound is often utilized in the synthesis of oligonucleotides and other nucleic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine typically involves multiple steps:

Industrial Production Methods

Industrial production of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trichloroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

Scientific Research Applications

N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA strands during synthesis, affecting the structure and function of the nucleic acid. The benzoyl group at the N2 position can influence base pairing and stability, while the DMT group serves as a protecting group during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine is unique due to the combination of the benzoyl group at the N2 position and the DMT protecting group at the 5’ position. This combination allows for specific modifications and applications in nucleic acid synthesis and research .

Properties

CAS No.

109464-23-5

Molecular Formula

C38H35N5O7

Molecular Weight

673.7 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1

InChI Key

UCUYPNDIDSPRHU-DCMFLLSESA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
Reactant of Route 2
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
Reactant of Route 3
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
Reactant of Route 4
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
Reactant of Route 6
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide

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